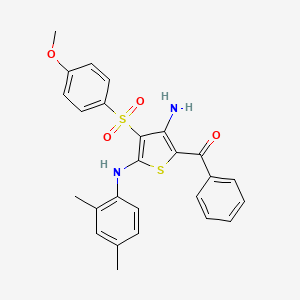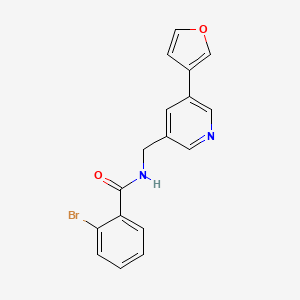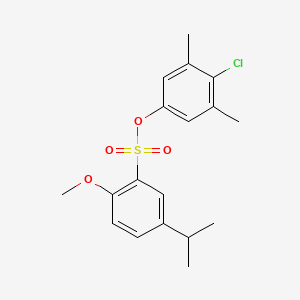![molecular formula C22H16FN3O4 B2812116 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-90-6](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Research has been conducted on pyrido[2,3-d]pyrimidine derivatives for their use as protoporphyrinogen oxidase (PPO) inhibitors, showing promise in herbicidal activity. For instance, compounds designed and synthesized in this chemical class demonstrated significant inhibitory activity against tobacco PPO and broad-spectrum weed control, indicating potential agricultural applications (Wang et al., 2017).
Urease Inhibition
Another study focused on the synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives for their urease inhibition properties. These compounds have shown varying degrees of activity, suggesting their potential utility in addressing conditions associated with urease activity, such as certain types of infections or gastrointestinal disorders (Rauf et al., 2010).
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines and their ribofuranosides have been synthesized and evaluated for antimicrobial activities. These compounds could serve as potential antimicrobial agents, contributing to the development of new therapeutics for infectious diseases (Kumar et al., 2007).
Anticonvulsant and Antidepressant Activities
A series of pyrido[2,3-d]pyrimidine derivatives were designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. Some of these compounds exhibited significant anticonvulsant activity, comparable to or exceeding that of reference drugs, and potent antidepressant properties, indicating their potential for the development of new treatments in neuropharmacology (Zhang et al., 2016).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 2-aminopyridine and 2,4-dioxo-1,3-dihydrobenzo[d][1,3]dioxole-5-carbaldehyde. The second intermediate is 1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 2-aminopyridine and 4-fluorobenzylaldehyde. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-aminopyridine", "2,4-dioxo-1,3-dihydrobenzo[d][1,3]dioxole-5-carbaldehyde", "4-fluorobenzylaldehyde", "palladium catalyst" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 2-aminopyridine with 2,4-dioxo-1,3-dihydrobenzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Synthesis of 1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 2-aminopyridine with 4-fluorobenzylaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Coupling of the two intermediates", "a. Combine 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and 1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent such as dimethylformamide.", "b. Heat the mixture under reflux conditions for several hours to allow for the palladium-catalyzed cross-coupling reaction to occur.", "c. Purify the resulting product using standard techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
921840-90-6 |
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-17-2-1-9-24-20(17)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
LWXUJJFQCRIUOK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2812037.png)

![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)

![5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2812042.png)



![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2812047.png)
![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2812053.png)

